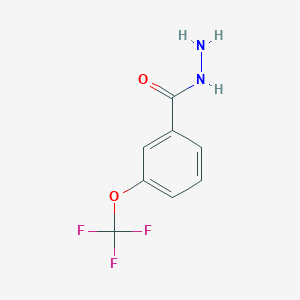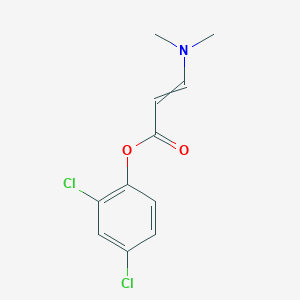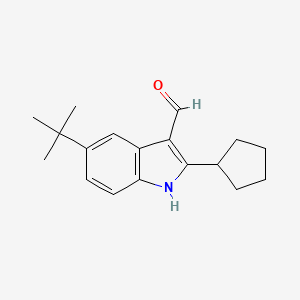
5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with tert-butyl groups and cyclohexenone or indoline structures, which can be considered as structurally or functionally related to the compound of interest. For instance, the synthesis of optically active cyclohexenone derivatives is explored, which could provide insights into the synthesis of related cyclopentyl-indole compounds . Additionally, the study of tert-butyl indoline-1-carboxylate offers information on the indoline moiety, which is a component of the target compound .
Synthesis Analysis
The synthesis of related compounds involves several key reactions, such as Ti(II)-mediated intramolecular nucleophilic acyl substitution and FeCl3-mediated ring expansion . These methods could potentially be adapted for the synthesis of "5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde" by modifying the starting materials and reaction conditions. The synthesis of tert-butyl indoline-1-carboxylate from 5-bromoindole also provides a relevant example of constructing indole derivatives, which could be relevant for synthesizing the target compound .
Molecular Structure Analysis
Crystallographic analysis and DFT studies are common techniques used to determine the structure of compounds. For example, tert-butyl indoline-1-carboxylate's structure was confirmed by X-ray single crystal diffraction, and its molecular electrostatic potential and frontier molecular orbitals were studied using DFT . These techniques could be applied to "5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde" to gain insights into its molecular structure and electronic properties.
Chemical Reactions Analysis
The papers describe various chemical reactions, such as the transformation of imidazole derivatives into fused ring heterocycles , and the synthesis of Schiff base compounds from thienopyridine derivatives . These reactions illustrate the reactivity of compounds with tert-butyl groups and could inform the chemical reactions that "5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often inferred from spectroscopic data and thermal analyses. For instance, the characterization of Schiff base compounds using FTIR, NMR, and X-ray crystallography provides information on their stability and hydrogen bonding interactions . Similar analyses could be conducted on "5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde" to determine its properties.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- Synthesis of Gamma-Carbolines and Heteropolycycles: The compound has been utilized in the synthesis of various gamma-carboline derivatives and heteropolycycles, showcasing its versatility in organic synthesis and potential applications in the development of pharmacologically active compounds (Zhang & Larock, 2003).
- Crystallographic Insights: Crystallographic studies have been conducted on derivatives of the compound, providing insights into its molecular structure and potential interactions, which are crucial for the rational design of new materials or drugs (Sonar, Parkin, & Crooks, 2006).
Photophysical Properties and Organic Optoelectronics
- Exploration in Optoelectronics: Studies on derivatives of this compound reveal promising photophysical properties and electrochemical characteristics, suggesting potential applications in organic optoelectronics such as organic light-emitting devices (OLEDs) (Hu et al., 2013).
Synthetic Methodology and Chemical Reactivity
- Development of Synthetic Methodologies: Research indicates the compound's role in the development of novel synthetic methodologies, contributing to the synthesis of complex organic structures, which can be pivotal in drug discovery and material science (Ali, Halim, & Ng, 2005).
- Formation of Heterocyclic Compounds: It has been involved in reactions leading to new heterocyclic compounds, highlighting its reactivity and potential as a building block for diverse organic molecules (Vikrishchuk et al., 2019).
Green Chemistry and Environmental Sustainability
- Advancements in Green Chemistry: The compound is part of studies focusing on green chemistry approaches, aiming to develop environmentally friendly and sustainable synthetic routes for valuable chemicals (Madan, 2020).
Eigenschaften
IUPAC Name |
5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-18(2,3)13-8-9-16-14(10-13)15(11-20)17(19-16)12-6-4-5-7-12/h8-12,19H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELWPUFTTXTQJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC(=C2C=O)C3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801179492 |
Source


|
| Record name | 2-Cyclopentyl-5-(1,1-dimethylethyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801179492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde | |
CAS RN |
590347-39-0 |
Source


|
| Record name | 2-Cyclopentyl-5-(1,1-dimethylethyl)-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590347-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopentyl-5-(1,1-dimethylethyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801179492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole](/img/structure/B1307199.png)
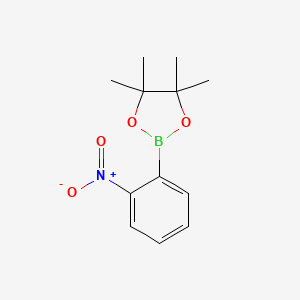
![2-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1307212.png)
![3-[4-(3-fluoropropoxy)phenyl]-N-(2-pyridin-4-ylpyrimidin-4-yl)prop-2-enamide](/img/structure/B1307214.png)

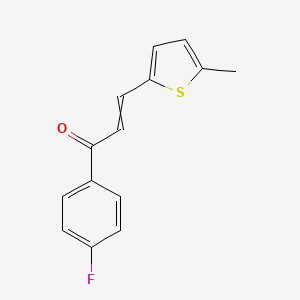
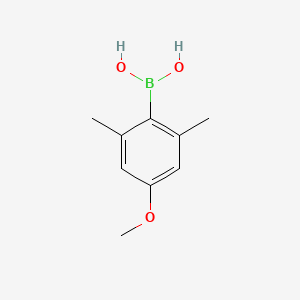
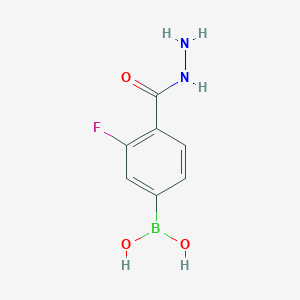
![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)
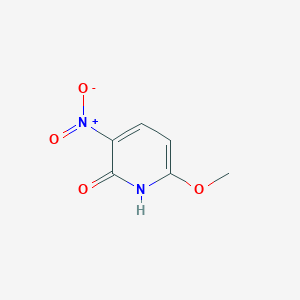

![2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline](/img/structure/B1307240.png)
